molecular formula C6H14ClNO B1343243 N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride CAS No. 610309-67-6

N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride

Cat. No.: B1343243
CAS No.: 610309-67-6
M. Wt: 151.63 g/mol
InChI Key: DMFNQDQMBZGIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol . It is commonly used as a research chemical and is known for its applications in various scientific fields. The compound is characterized by the presence of a cyclopropylmethyl group attached to an aminoethanol moiety, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride typically involves the reaction of cyclopropylmethylamine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Common solvents include water or ethanol.

    Catalysts: Acid catalysts may be used to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Large-scale reactors with precise temperature and pressure control.

    Purification: Techniques such as crystallization or distillation to obtain high-purity product.

    Quality Control: Rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form primary or secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Formation of cyclopropylmethyl ketone or aldehyde derivatives.

    Reduction: Formation of cyclopropylmethylamine derivatives.

    Substitution: Formation of N-substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by:

    Binding to Active Sites: Interacting with the active sites of enzymes to inhibit or activate their functions.

    Receptor Modulation: Binding to receptors to alter signal transduction pathways.

    Pathway Involvement: Participating in metabolic pathways to influence cellular processes.

Comparison with Similar Compounds

N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride can be compared with similar compounds such as:

    N-(2-Hydroxyethyl)amine Hydrochloride: Lacks the cyclopropylmethyl group, resulting in different chemical properties and reactivity.

    Cyclopropylmethylamine Hydrochloride: Lacks the hydroxyethyl group, leading to variations in solubility and biological activity.

    N-(2-Hydroxyethyl)(methyl)amine Hydrochloride: Contains a methyl group instead of cyclopropylmethyl, affecting its steric and electronic properties.

Properties

IUPAC Name

2-(cyclopropylmethylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c8-4-3-7-5-6-1-2-6;/h6-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFNQDQMBZGIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.